Rasburicase Achieves 86% Uric Acid Reduction Within 4 Hours Compared to 12% for Allopurinol in Pediatric Randomized Trial
In a multicenter randomized controlled trial comparing rasburicase to allopurinol in pediatric patients with lymphoma or leukemia at high risk for tumor lysis, rasburicase demonstrated significantly more rapid and profound uric acid reduction. Four hours after the first dose, patients randomized to rasburicase achieved an 86% reduction from baseline plasma uric acid levels, compared to only a 12% reduction in the allopurinol group (P < .0001). Additionally, the area under the plasma uric acid concentration curve over the first 96 hours (AUC₀₋₉₆) was 128 ± 70 mg/dL·hour for rasburicase versus 329 ± 129 mg/dL·hour for allopurinol, representing a 2.6-fold reduction in systemic uric acid exposure (95% CI: 2.0-3.4) [1].
| Evidence Dimension | Plasma uric acid reduction at 4 hours post-first dose |
|---|---|
| Target Compound Data | 86% reduction from baseline |
| Comparator Or Baseline | Allopurinol: 12% reduction from baseline |
| Quantified Difference | 74 percentage point absolute difference; 7.2-fold relative reduction |
| Conditions | Pediatric patients with lymphoma or leukemia at high risk for TLS; randomized controlled trial; 5-7 days induction chemotherapy; n=52 patients |
Why This Matters
This 4-hour differential is clinically decisive for procurement in high-risk TLS scenarios where renal failure can develop within 12-24 hours; allopurinol's 24+ hour onset of action makes it unsuitable for patients with pre-existing hyperuricemia or imminent TLS.
- [1] Goldman SC, Holcenberg JS, Finklestein JZ, et al. A randomized comparison between rasburicase and allopurinol in children with lymphoma or leukemia at high risk for tumor lysis. Blood. 2001;97(10):2998-3003. View Source
